molecular formula C7H8ClN3O B13123628 3-Amino-1H-indazol-7-olhydrochloride

3-Amino-1H-indazol-7-olhydrochloride

Cat. No.: B13123628
M. Wt: 185.61 g/mol
InChI Key: MEEVIRYSVZXIAF-UHFFFAOYSA-N
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Description

3-Amino-1H-indazol-7-olhydrochloride: is a nitrogen-containing heterocyclic compound. It features an indazole core structure, which is a bicyclic ring system composed of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-indazol-7-olhydrochloride typically involves the formation of the indazole core followed by functional group modifications. One common method involves the cyclization of arylhydrazones with appropriate substituents. For instance, the reaction of 2-aminobenzaldehyde with hydrazine hydrate can yield the indazole core, which can then be further functionalized to introduce the amino and hydroxyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts such as copper(I) iodide and bases like potassium carbonate are often employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the compound can yield various reduced forms, such as hydrazine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-1H-indazol-7-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

  • 1H-indazole-3-carboxylic acid
  • 2H-indazole-3-carboxylic acid
  • 3-Amino-1H-indazole-5-ol

Comparison: 3-Amino-1H-indazol-7-olhydrochloride is unique due to the presence of both amino and hydroxyl groups on the indazole core, which can significantly influence its chemical reactivity and biological activity. Compared to other indazole derivatives, this compound may exhibit distinct pharmacological profiles and enhanced interactions with biological targets .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

3-amino-1H-indazol-7-ol;hydrochloride

InChI

InChI=1S/C7H7N3O.ClH/c8-7-4-2-1-3-5(11)6(4)9-10-7;/h1-3,11H,(H3,8,9,10);1H

InChI Key

MEEVIRYSVZXIAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NN=C2N.Cl

Origin of Product

United States

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